molecular formula C12H12N2O3 B2685537 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid CAS No. 2270908-30-8

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B2685537
CAS No.: 2270908-30-8
M. Wt: 232.239
InChI Key: ISTBGBSWEVQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid is a high-purity chemical building block designed for research and development applications. As a multifunctional isoxazole derivative, it is primarily valued in medicinal chemistry for the synthesis of novel compounds. Isoxazoles are a privileged scaffold in drug discovery, known to interact with a range of biological targets . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can employ this molecule in the exploration of new peptidomimetics and heterocyclic compounds. The carboxylic acid group allows for further derivatization, notably through amide bond formation, while the dimethylamino group offers potential for modulation of electronic properties and solubility. Similar isoxazole-carboxylic acid derivatives have been investigated as potent enzyme inhibitors, such as xanthine oxidase inhibitors, highlighting the potential research value of this structural class . The integration of such non-proteinogenic amino acids into peptide chains is a recognized strategy to enhance metabolic stability and develop new classes of bioactive peptides . Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, including gloves and eye protection.

Properties

IUPAC Name

3-(dimethylamino)-5-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBGBSWEVQTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(dimethylamino)benzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and other therapeutic agents. Its derivatives have shown promise in modulating biological pathways relevant to disease treatment.

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : Studies have shown that it inhibits the replication of viruses such as Coxsackievirus B3 (CVB3), making it a candidate for antiviral drug development.
  • Cardioprotective Effects : In vitro and in vivo studies demonstrated that the compound can inhibit the GATA4-NKX2-5 interaction, which is crucial for cardiac hypertrophy. This suggests potential applications in heart failure management .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In model organisms like Caenorhabditis elegans, it significantly reduced oxidative stress levels, indicating its potential as a therapeutic agent for diseases associated with oxidative damage .

Case Study 1: Cardiovascular Health

A murine model study investigated the effects of this compound on cardiac hypertrophy. Results showed a marked decrease in hypertrophy markers and improved left ventricular function compared to controls. This highlights its therapeutic potential in treating heart conditions .

Case Study 2: Antiviral Efficacy

In a controlled study, the compound was tested against CVB3. The results indicated a significant reduction in viral load, supporting its role as an antiviral agent. The mechanism involved direct inhibition of viral replication pathways .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntiviralInhibits CVB3 replication
CardiovascularInhibits GATA4-NKX2-5 interaction
AntioxidantReduces oxidative stress in cellular models

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoxazole Derivatives

The compound’s structural analogs differ primarily in substituent groups at positions 3, 4, and 5 of the isoxazole ring. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Applications/SAR Insights Reference
5-Methyl-3-phenylisoxazole-4-carboxylic acid 3-Phenyl, 5-Methyl, 4-Carboxylic acid 217.23 g/mol Intermediate in carboxamide synthesis (e.g., compound 4c, 51% yield)
5-Phenylisoxazole-4-carboxylic acid 5-Phenyl, 4-Carboxylic acid 201.20 g/mol Precursor for antitumor/antimicrobial carboxamides (e.g., compound 47d)
3-Methoxy-5-methylisoxazole-4-carboxylic acid 3-Methoxy, 5-Methyl, 4-Carboxylic acid 171.15 g/mol Used in PDE inhibitor synthesis (e.g., sildenafil analogs)
3-(Diethylamino)-5-phenylisoxazole-4-carboxylic acid derivatives 3-Diethylamino, 5-Phenyl, 4-Carboxylic acid ~280–320 g/mol Improved lipophilicity for CNS-targeting agents
Key Observations:
  • Steric Influence : Bulky substituents (e.g., phenyl at position 5) reduce synthetic yields (e.g., 28% for compound SI11 with 5-methyl-3-phenyl substitution ), whereas smaller groups (e.g., methyl) improve reaction efficiency.
  • Biological Activity: Carboxylic acid at position 4 is critical for forming hydrogen bonds in target proteins, as seen in antitumor carboxamides . Dimethylamino substitution may modulate receptor affinity in kinase inhibitors or antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Dimethylamino groups enhance water solubility compared to diethylamino or methoxy analogs, as evidenced by improved recrystallization in polar solvents (e.g., MeOH/H₂O) .
  • Melting Points : Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (>200°C) due to π-π stacking, whereas alkyl-substituted analogs melt at lower temperatures .

Biological Activity

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid (DMPIA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the isoxazole ring and dimethylamino group, suggest a variety of pharmacological applications. This article examines the biological activity of DMPIA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPIA has the following chemical structure:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Key properties include:

  • Molecular Weight : 234.25 g/mol
  • CAS Number : 2270908-30-8

The biological activity of DMPIA is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DMPIA has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
  • Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting that DMPIA may also act as a receptor modulator.
  • Antioxidant Activity : Preliminary studies indicate that DMPIA exhibits antioxidant properties, which could play a role in reducing oxidative stress within cells.

Anticancer Activity

Research has indicated that DMPIA possesses significant anticancer properties. A study demonstrated that DMPIA inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

Anti-inflammatory Effects

DMPIA has also been investigated for its anti-inflammatory effects. In vitro assays revealed that DMPIA reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Cardioprotective Effects : A recent study explored the cardioprotective effects of DMPIA in a rat model of myocardial infarction. The results showed that treatment with DMPIA significantly improved cardiac function and reduced infarct size compared to control groups.
  • Neuroprotective Properties : Another investigation assessed the neuroprotective effects of DMPIA against oxidative stress-induced neuronal cell death. The findings indicated that DMPIA treatment led to increased cell viability and reduced markers of apoptosis.

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